4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl
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Overview
Description
4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-fluoro-3-methylbiphenyl and benzyloxyboronic acid, are prepared.
Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol) under an inert atmosphere.
Industrial Production Methods: Industrial production of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the fluorine or methyl groups, resulting in the formation of various reduced biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is largely dependent on its chemical structure and the specific context of its application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biochemical pathways and elicit specific biological responses .
Comparison with Similar Compounds
4-(Benzyloxy)benzyl chloride: A related compound with a similar benzyloxy group but different substituents.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another compound with a benzyloxy group and additional functional groups that impart different chemical properties.
Uniqueness: 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is unique due to the specific combination of a benzyloxy group, a fluorine atom, and a methyl group on the biphenyl structure. This unique arrangement of substituents provides distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(4-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLGMKJGHUXNHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718387 |
Source
|
Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-66-1 |
Source
|
Record name | 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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